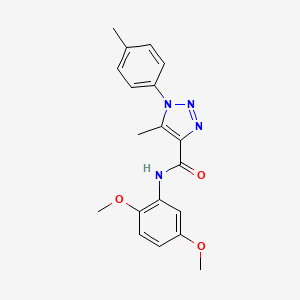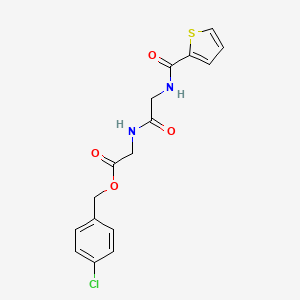
N-(2,5-dimethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related triazole derivatives often involves multi-step reactions starting from specific phenyl or methyl precursors. For instance, a study describes the synthesis of a related compound through five steps using 4-chlorobenzenamine as the starting material, exploring reaction conditions between triazole ester and ethylene diamine (Lian-Di Kan, 2015).
Molecular Structure Analysis
Crystal structure and molecular packing analysis are crucial in understanding the physical properties of these compounds. An example includes the synthesis and crystal structure analysis of a pyrazole derivative, indicating the importance of hydrogen bond interactions in stabilizing the molecular structure (M. Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The reactivity of such compounds can be explored through their chemical reactions, such as condensation or cyclization. For example, a study on the synthesis of a benzodiazole derivative utilized 'one-pot' reductive cyclization, highlighting the compound's reactivity and potential for further chemical transformations (P. Bhaskar et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal form, are influenced by the molecular structure. While specific studies on the physical properties of "N-(2,5-dimethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide" were not found, related research emphasizes the role of crystallography in determining these properties.
Chemical Properties Analysis
Chemical properties include reactivity with other chemicals, stability under various conditions, and functional group reactions. The chemical properties of triazole derivatives, as shown in related compounds, suggest a wide range of reactivity, making them suitable for further chemical modifications and applications in synthesis (S. V. Kumar et al., 2012).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Triazole derivatives are synthesized through various chemical reactions, highlighting their synthetic versatility and the interest in understanding their molecular structure. For instance, a study focused on the synthesis and crystal structure analysis of related compounds, demonstrating the importance of these processes in elucidating the properties of triazole derivatives (Prabhuswamy et al., 2016). These structural analyses are crucial for further applications in material science and drug design.
Biological Activities and Applications
Triazole compounds have been explored for various biological activities, including antimicrobial and anti-inflammatory effects. A study synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, highlighting the potential of triazole compounds in developing new therapeutic agents (Bektaş et al., 2010). Another research avenue has involved the investigation of triazole derivatives for anti-inflammatory activity, further underlining the diverse biological significance of these compounds (Labanauskas et al., 2001).
Material Science and Engineering
The application of triazole derivatives extends beyond biological activities to material science, where their unique properties are leveraged in developing new materials. For instance, aromatic polyamides incorporating triazole units have been prepared, showcasing the role of triazoles in enhancing the thermal stability and solubility of polymeric materials (Yamanaka et al., 2000).
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-12-5-7-14(8-6-12)23-13(2)18(21-22-23)19(24)20-16-11-15(25-3)9-10-17(16)26-4/h5-11H,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRHIDMGYLVQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4614255.png)
![N-ethyl-2-methoxy-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4614260.png)

![1-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4614270.png)
![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4614276.png)


![3-[(3,4-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4614296.png)
![2-methoxy-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4614301.png)
![4-[(2-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4614312.png)
![2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B4614335.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide](/img/structure/B4614342.png)